molecular formula C22H25ClN4O2S B2700463 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422273-47-0

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B2700463
CAS番号: 422273-47-0
分子量: 444.98
InChIキー: QQQOBRBCQSBQOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a synthetically accessible small molecule based on a 4-oxo-2-thioxo-quinazoline core structure, a scaffold recognized for its significant kinase inhibitory potential [1] . The molecular design, featuring a 2-chlorobenzyl group at the 3-position and a diethylaminoethyl carboxamide side chain at the 7-position, is engineered to enhance binding affinity and selectivity towards ATP-binding sites of various protein kinases. Compounds within this structural class have been extensively investigated for their role in modulating signal transduction pathways critical for cell proliferation and survival [2] . Its primary research value lies in oncology and cell biology, where it serves as a valuable chemical tool for probing the function of specific kinase targets, understanding downstream signaling cascades, and evaluating mechanisms of drug resistance. Researchers utilize this molecule in high-throughput screening assays, enzymology studies to determine inhibitory constants (IC50), and in vitro cell-based models to assess its effects on cancer cell viability and apoptosis. The structure-activity relationship (SAR) data derived from this compound and its analogs are crucial for the [3] rational design of next-generation targeted therapeutics.

特性

CAS番号

422273-47-0

分子式

C22H25ClN4O2S

分子量

444.98

IUPAC名

3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30)

InChIキー

QQQOBRBCQSBQOY-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl

溶解性

not available

製品の起源

United States

生物活性

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C22H25ClN4O2S, and it has garnered attention for its biological activity, particularly in the context of cancer research and as a topoisomerase II inhibitor.

PropertyValue
Molecular Formula C22H25ClN4O2S
Molecular Weight 444.98 g/mol
CAS Number 422273-47-0
IUPAC Name 3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

The compound is believed to exert its biological effects primarily through the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair. By interfering with the function of this enzyme, the compound can induce DNA damage and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like doxorubicin.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various human cancer cell lines. For instance, a related compound showed high cytotoxic activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase .

In vitro assays have indicated that compounds similar to 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can effectively inhibit cell proliferation and induce apoptotic pathways in cancer cells .

Topoisomerase II Inhibition

Topoisomerase II inhibitors are known for their ability to prevent the relaxation of supercoiled DNA, which is crucial during DNA replication. The compound has shown promising results in inhibiting topoisomerase II activity, leading to DNA strand breaks and subsequent cell death in malignant cells .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to our compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting potent anticancer properties.
  • Apoptosis Induction : Another investigation focused on the apoptotic effects of quinazoline derivatives on MCF-7 cells. The study demonstrated that these compounds could activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

類似化合物との比較

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Evidence Source
Target Compound Tetrahydroquinazoline 3-(2-chlorobenzyl), 7-carboxamide (N-(2-(diethylamino)ethyl)) 4-oxo, 2-thioxo -
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5) Dihydroquinazoline 3-phenyl, 7-carboxylate (methyl ester), 2-((2-chlorobenzyl)thio) 4-oxo, thioether
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Tetrahydroquinazoline 3-(4-methylphenyl), 1-(3-nitrobenzyl), 7-carboxamide (N-(2-chlorobenzyl)) 2,4-dioxo
2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide Dihydroquinazoline 3-(2-chlorobenzoyl), 2-ethyl, N-benzamide 4-oxo

Key Observations:

Substitution at Position 2: The target compound has a 2-thioxo group, while the analog in features a thioether (S-CH₂-C₆H₄Cl). The compound in has 2,4-dioxo groups, which could increase polarity but reduce lipophilicity compared to the target’s thioxo-oxo combination .

Side Chain Variations: The N-(2-(diethylamino)ethyl) group in the target compound likely improves solubility and membrane permeability due to its basic amine, contrasting with the methyl ester in or the N-benzamide in . The 3-nitrobenzyl substituent in introduces electron-withdrawing effects, which might enhance reactivity but also increase toxicity risks .

Biological Implications :

  • The 2-chlorobenzyl group is conserved across multiple analogs (), suggesting its role as a pharmacophore for target binding.
  • The 7-carboxamide in the target compound and may facilitate interactions with enzymes or receptors through hydrogen bonding, whereas the carboxylate in could limit cellular uptake due to ionization .

Physicochemical and Crystallographic Data

  • Crystal Packing: The compound in exhibits a mean C–C bond length of 0.003 Å and an R factor of 0.044, indicating a stable crystalline structure.
  • Thermodynamic Stability : The thioxo group in the target compound could destabilize the molecule compared to the dioxo analogs in , impacting shelf life .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with functionalized carboxamides and hydrazine derivatives. For example, cyclization reactions in aprotic solvents (e.g., DMF or acetonitrile) under reflux (1–3 minutes) with catalysts like iodine and triethylamine can yield the tetrahydroquinazoline core . Purification via reverse-phase HPLC or recrystallization (using methanol/CH₂Cl₂) ensures high purity, as demonstrated in analogous thiadiazole and benzothiophene syntheses . Optimizing stoichiometry and solvent polarity is critical to minimize byproducts like atomic sulfur .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on 1H/13C NMR spectroscopy to assign proton and carbon environments, particularly for the chlorobenzyl, diethylaminoethyl, and thioxo groups. Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns, as shown for related chlorobenzyl-hydrazine carbothioamides (mean C–C bond deviation: 0.003 Å; R factor: 0.043) . Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational models predict the binding affinity of this compound with specific enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using GROMACS) model interactions with target proteins. For instance, the diethylaminoethyl group may engage in cationic-π interactions with catalytic residues, while the thioxo moiety could disrupt disulfide bonds. Energy minimization and binding free energy calculations (MM-PBSA/GBSA) refine predictions . Comparative analysis with structurally similar N-heterocycles (e.g., thiazolidinones) helps identify pharmacophore motifs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variability in assay conditions (e.g., pH, cell lines). Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and using isogenic cell models reduces noise . For example, discrepancies in IC₅₀ values may require re-evaluating solvent effects (DMSO vs. aqueous buffers) or ATP levels in cytotoxicity assays. Dose-response curves with Hill slope analysis clarify potency trends .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Chemical proteomics (e.g., affinity chromatography pull-down assays) identifies direct protein targets. Isotope-labeled analogs (³H/¹⁴C) track cellular uptake and sublocalization. For enzymatic targets, kinetic assays (e.g., fluorescence-based monitoring of substrate turnover) quantify inhibition constants (Kᵢ). Cross-referencing with RNA-seq data from treated cells reveals downstream pathway effects .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • HPLC-UV/MS : Monitors degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .
  • DSC/TGA : Evaluates thermal stability and polymorph transitions .
  • Circular Dichroism : Assesses conformational changes in aqueous vs. lipid environments .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Modify the chlorobenzyl (e.g., 3-Cl vs. 4-Cl) or diethylaminoethyl groups to assess steric/electronic effects .
  • Free-Wilson Analysis : Quantifies contributions of substituents to activity using regression models .
  • Crystallographic Overlays : Compare X-ray structures of analogs to identify conserved binding motifs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。